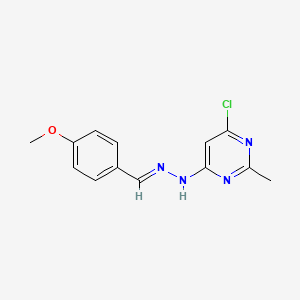![molecular formula C16H18N2O2S B5722345 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5722345.png)
2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide, also known as APTA, is a compound that has been widely studied for its potential therapeutic applications. APTA is a member of the thiosemicarbazone family of compounds, which have been shown to possess a range of biological activities.
作用机制
The mechanism of action of 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide may also induce apoptosis through the activation of caspase enzymes, which play a key role in the programmed cell death pathway.
Biochemical and Physiological Effects:
2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, and to inhibit the expression of genes involved in cell proliferation and survival. In animal models, 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has been shown to inhibit tumor growth and metastasis, and to reduce inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide in lab experiments is its relatively low toxicity compared to other anticancer agents. 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has also been shown to have a relatively long half-life in the body, which may make it more effective as a therapeutic agent. However, one limitation of using 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide is its low solubility in water, which may make it difficult to administer in certain contexts.
未来方向
There are several potential future directions for research on 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide. One area of interest is the development of more efficient synthesis methods for 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide, which may improve its availability for research and clinical use. Another area of interest is the investigation of 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide's potential as a treatment for specific types of cancer, such as breast and prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide, and to identify any potential side effects or limitations of its use.
合成方法
2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide can be synthesized by reacting 2-aminophenylthiocyanate with 4-ethoxyaniline in the presence of acetic anhydride. The resulting product is then hydrolyzed to yield 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide.
科学研究应用
2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has been studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of tumors in animal models. 2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide has also been investigated for its potential as an anti-inflammatory agent, and as a treatment for neurodegenerative diseases.
属性
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-20-13-9-7-12(8-10-13)18-16(19)11-21-15-6-4-3-5-14(15)17/h3-10H,2,11,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMKHCANDGMNLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787054 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-aminophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(3-chlorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5722292.png)
![N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5722303.png)

![5-chloro-2-[(4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5722309.png)

![4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B5722328.png)
![5-isopropyl-N,N,2-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5722330.png)
![N-(2-methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5722337.png)

![5-methoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5722359.png)
![1-methyl-N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5722368.png)